
2-(4-Trifluoromethoxy-phenyl)-2h-pyrazol-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Trifluoromethoxy-phenyl)-2h-pyrazol-3-ylamine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazolylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Trifluoromethoxy-phenyl)-2h-pyrazol-3-ylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic aromatic substitution (SNAr) reactions using appropriate trifluoromethoxy-containing reagents.
Coupling Reactions: The final step involves coupling the pyrazole ring with the trifluoromethoxy-phenyl group using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Trifluoromethoxy-phenyl)-2h-pyrazol-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(4-Trifluoromethoxy-phenyl)-2h-pyrazol-3-ylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and electrochemical behavior.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(4-Trifluoromethoxy-phenyl)-2h-pyrazol-3-ylamine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethoxy)phenyl-containing Polymers: These compounds share the trifluoromethoxy group and exhibit similar electrochemical properties.
Bis-ureas Containing 4-(Trifluoromethoxy)phenyl Fragment: These compounds are used as inhibitors of human soluble epoxide hydrolase and have similar structural features.
Uniqueness
2-(4-Trifluoromethoxy-phenyl)-2h-pyrazol-3-ylamine is unique due to the combination of the trifluoromethoxy group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H8F3N3O |
|---|---|
Poids moléculaire |
243.18 g/mol |
Nom IUPAC |
2-[4-(trifluoromethoxy)phenyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)17-8-3-1-7(2-4-8)16-9(14)5-6-15-16/h1-6H,14H2 |
Clé InChI |
UNCPRSVABRVRPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C(=CC=N2)N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




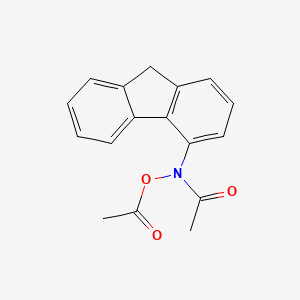

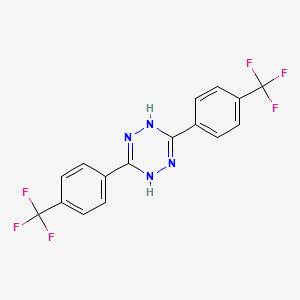
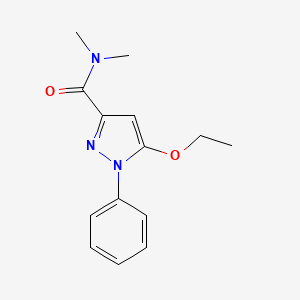
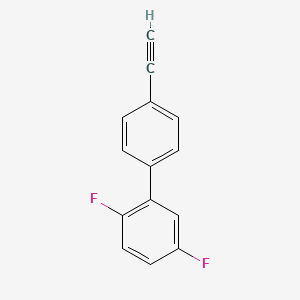

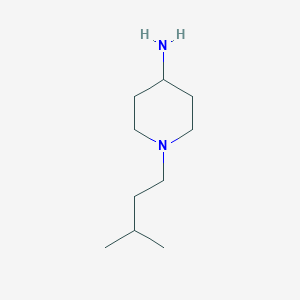

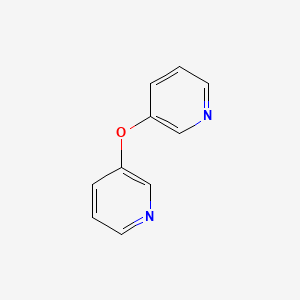
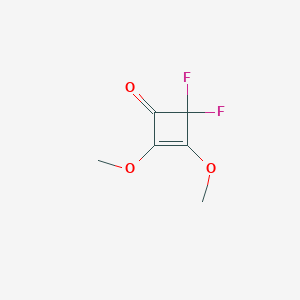
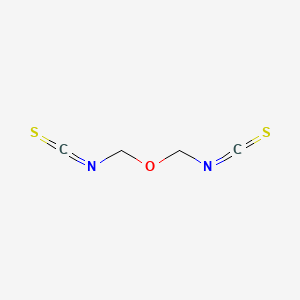
![5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13943233.png)
